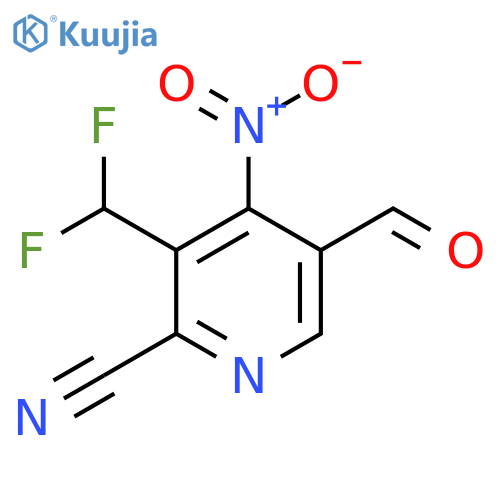

Cas no 1807165-00-9 (2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehyde)

1807165-00-9 structure

商品名:2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehyde

CAS番号:1807165-00-9

MF:C8H3F2N3O3

メガワット:227.124528169632

CID:4878542

2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehyde

-

- インチ: 1S/C8H3F2N3O3/c9-8(10)6-5(1-11)12-2-4(3-14)7(6)13(15)16/h2-3,8H

- InChIKey: SSQHCZXQMKKTAU-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(C#N)=NC=C(C=O)C=1[N+](=O)[O-])F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 335

- トポロジー分子極性表面積: 99.6

- 疎水性パラメータ計算基準値(XlogP): 0.8

2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029039357-500mg |

2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehyde |

1807165-00-9 | 95% | 500mg |

$1,752.40 | 2022-03-31 | |

| Alichem | A029039357-250mg |

2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehyde |

1807165-00-9 | 95% | 250mg |

$1,009.40 | 2022-03-31 | |

| Alichem | A029039357-1g |

2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehyde |

1807165-00-9 | 95% | 1g |

$3,010.80 | 2022-03-31 |

2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehyde 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

1807165-00-9 (2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehyde) 関連製品

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量